

troubleshooting 3-(2-Nitroethenyl)pyridine experimental results

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Compound of Interest

Compound Name: 3-(2-Nitroethenyl)pyridine

Cat. No.: B1310812

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Technical Support Center: 3-(2-Nitroethenyl)pyridine

Welcome to the technical support center for **3-(2-Nitroethenyl)pyridine**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in the synthesis of **3-(2-Nitroethenyl)pyridine**. What are the common causes and how can I improve it?

A1: Low yields in the Henry condensation reaction for the synthesis of **3-(2-Nitroethenyl)pyridine** can often be attributed to several factors:

- **Suboptimal Reaction Conditions:** The choice of catalyst, solvent, and temperature is crucial. The reaction is a base-catalyzed condensation. While various bases can be used, the reaction conditions need to be optimized for this specific substrate.
- **Impure Starting Materials:** The purity of 3-pyridinecarboxaldehyde and nitromethane is critical. Impurities in the aldehyde can lead to side reactions, while wet nitromethane can

hinder the reaction. Ensure the aldehyde is free from the corresponding carboxylic acid and that the nitromethane is anhydrous.

- Side Reactions: Polymerization of the aldehyde or the product can occur under strongly basic or high-temperature conditions.
- Product Isolation Issues: The product may not fully precipitate from the reaction mixture, or some may be lost during the washing and recrystallization steps.

Troubleshooting Suggestions:

- Catalyst and Solvent Optimization: Ammonium acetate in glacial acetic acid is a commonly used and effective catalytic system. Alternatively, using a base like sodium hydroxide or potassium hydroxide in a solvent like methanol or ethanol can be effective, but requires careful temperature control to avoid side reactions.
- Control of Reaction Temperature: The reaction should be carefully monitored and the temperature controlled. For base-catalyzed reactions in alcohols, maintaining a low temperature (e.g., 0-5 °C) during the initial addition phase is recommended.
- Purification of Starting Materials: Distill 3-pyridinecarboxaldehyde if it appears discolored or has been stored for a long time. Use a fresh, unopened bottle of nitromethane or dry it over anhydrous magnesium sulfate.
- Work-up Procedure: After the reaction is complete, pouring the reaction mixture into ice-cold water can help to precipitate the product effectively. Ensure thorough washing of the crude product to remove unreacted starting materials and catalyst.

Q2: My final product of **3-(2-Nitroethenyl)pyridine** is a dark, oily substance instead of a yellow solid. What could be the reason?

A2: The formation of a dark, oily product is often indicative of impurities or side reactions.

- Polymerization: As mentioned, the product can polymerize, especially if the reaction is run at a high temperature or for an extended period.

- **Incomplete Reaction:** The presence of unreacted starting materials can result in an impure, oily product.
- **Contamination:** Contamination from the reaction flask or stir bar can also lead to discoloration.

Troubleshooting Suggestions:

- **Reaction Time and Temperature:** Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
- **Purification:** Attempt to purify the oily product. Column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be effective in isolating the desired compound. Subsequent recrystallization of the purified product should yield a crystalline solid.
- **Cleanliness:** Ensure all glassware is thoroughly cleaned and dried before starting the reaction.

Q3: I am having trouble with the recrystallization of **3-(2-Nitroethenyl)pyridine**. What is a suitable solvent?

A3: Selecting the right solvent is key for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents:

- **Ethanol or Isopropanol:** These are commonly used and effective solvents for the recrystallization of β -nitrostyrene derivatives.
- **Ethanol/Water Mixture:** If the product is too soluble in pure ethanol even at low temperatures, adding water dropwise to a hot ethanolic solution until the solution becomes slightly turbid, and then allowing it to cool slowly, can yield good crystals.

Recrystallization Tips:

- **Slow Cooling:** Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[\[1\]](#)
- **Seeding:** If crystals do not form, adding a small seed crystal of pure **3-(2-Nitroethenyl)pyridine** can initiate crystallization.[\[2\]](#)
- **Scratching:** Gently scratching the inside of the flask with a glass rod can also sometimes induce crystallization.[\[2\]](#)

Data Presentation

Table 1: Physical and Spectroscopic Data for 3-(2-Nitroethenyl)pyridine

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₂	[3]
Molecular Weight	150.13 g/mol	[3]
Appearance	Yellow crystalline solid	-
Melting Point	142 °C	[4]
Purity	≥98% (commercially available)	[3]

Table 2: Representative ¹H and ¹³C NMR Data for 3-(2-Nitroethenyl)pyridine

¹ H NMR (CDCl ₃)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-α (vinyl)	~7.6	d	~13.7
H-β (vinyl)	~8.0	d	~13.7
Pyridine H	~7.4-8.8	m	-

¹³ C NMR (CDCl ₃)	Chemical Shift (δ, ppm)
Vinyl C	~135-145
Pyridine C	~124-152

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is a general representation based on typical values for similar structures.

Table 3: Representative FTIR Data for 3-(2-Nitroethenyl)pyridine

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
NO ₂	Asymmetric stretch	~1500-1550
NO ₂	Symmetric stretch	~1330-1370
C=C (vinyl)	Stretch	~1620-1650
C-H (vinyl)	Bend	~960-980
Aromatic C=C/C=N	Stretch	~1400-1600

Note: The exact peak positions can vary slightly.

Experimental Protocols

Synthesis of 3-(2-Nitroethenyl)pyridine via Henry Condensation

This protocol describes a common method for the synthesis of **3-(2-Nitroethenyl)pyridine** from 3-pyridinecarboxaldehyde and nitromethane.

Materials:

- 3-Pyridinecarboxaldehyde
- Nitromethane

- Ammonium acetate
- Glacial acetic acid
- Ethanol (or Isopropanol) for recrystallization
- Deionized water
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.
- To this solution, add nitromethane (1.5-2 equivalents) followed by ammonium acetate (1 equivalent) as the catalyst.
- Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture slowly into a beaker containing ice-cold water while stirring. A yellow precipitate of **3-(2-Nitroethenyl)pyridine** should form.
- Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and ammonium acetate.
- Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure yellow crystals of **3-(2-Nitroethenyl)pyridine**.
- Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).

Mandatory Visualizations

Experimental Workflow for the Synthesis of 3-(2-Nitroethenyl)pyridine

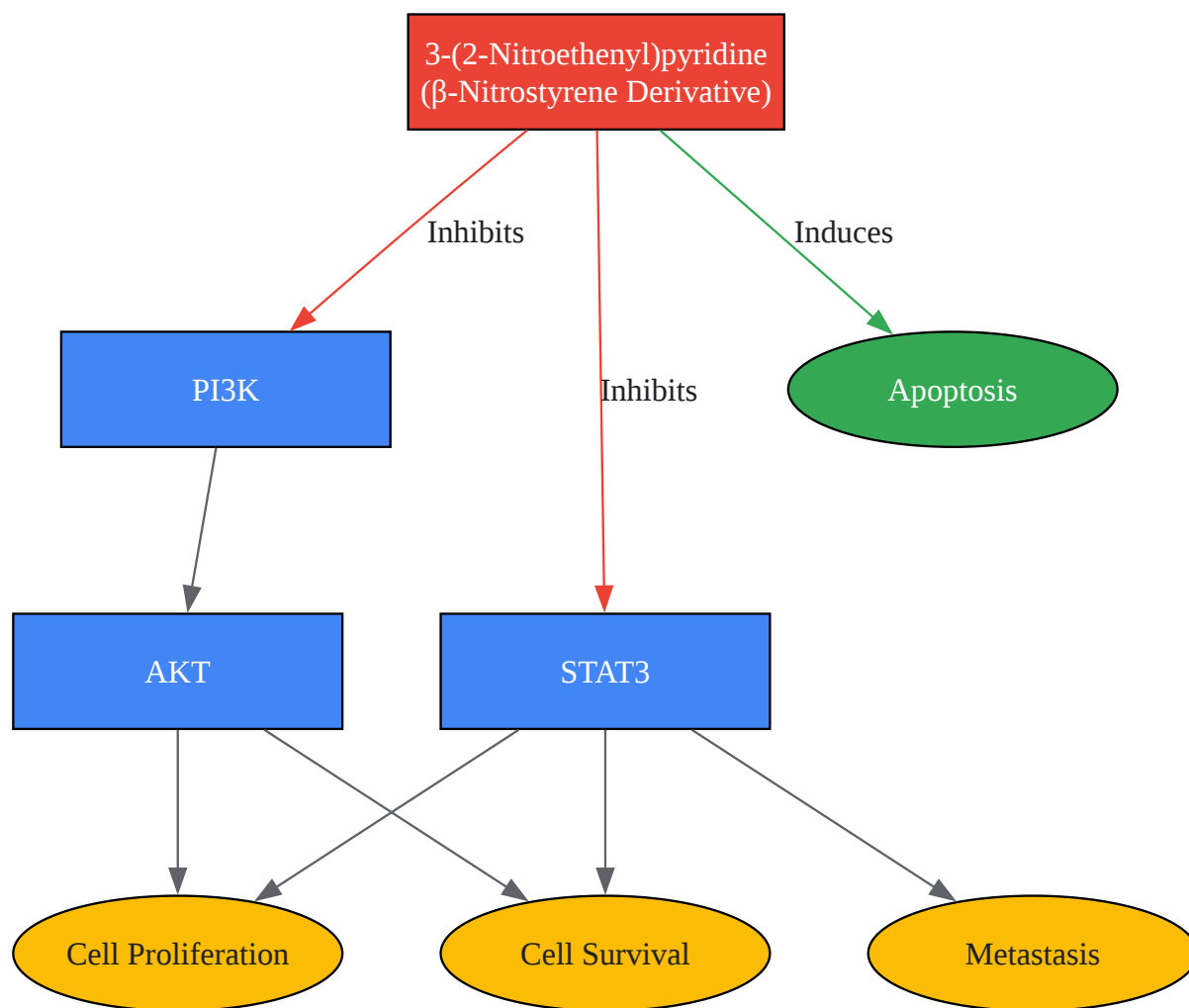


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Caption: A typical experimental workflow for the synthesis of **3-(2-Nitroethenyl)pyridine**.

Potential Anticancer Signaling Pathway of β -Nitrostyrene Derivatives

β -Nitrostyrene derivatives have been reported to exhibit anticancer activity by modulating various signaling pathways. One such pathway involves the inhibition of PI3K/AKT and STAT3 signaling, which are crucial for cancer cell proliferation, survival, and metastasis.^{[5][6][7]}



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Caption: Proposed anticancer mechanism of **3-(2-Nitroethenyl)pyridine** via inhibition of PI3K/AKT and STAT3 pathways.

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